molecular formula C20H24N4O3 B034261 Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate CAS No. 102516-74-5

Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate

Cat. No. B034261
CAS RN: 102516-74-5
M. Wt: 368.4 g/mol
InChI Key: ZXMVESLLHSLTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate, also known as DABCO-Et, is a chemical compound that has been used extensively in scientific research. It is a derivative of ethyl 2-aminobenzoate and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate is not fully understood. However, it is known to be a potent antioxidant and has been shown to protect cells from oxidative stress. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. It is also a potent antioxidant and has been shown to have neuroprotective effects. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, and its safety profile is not well-established.

Future Directions

There are several future directions for the research and development of Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate. One area of research is the synthesis of novel derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the neuroprotective effects of this compound in vivo, which could lead to potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of this compound as a fluorescent probe for the detection of reactive oxygen species in cells could be further explored.

Synthesis Methods

The synthesis of Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate involves the reaction of ethyl 2-aminobenzoate with 4-dimethylaminoazobenzene-4'-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been well-established and is widely used in research.

Scientific Research Applications

Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and biological research. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of amides, esters, and carboxylic acids. In medicinal chemistry, this compound has been used as a building block for the synthesis of potential drug candidates. In biological research, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

102516-74-5

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C20H24N4O3/c1-4-27-20(26)18(14-15-8-6-5-7-9-15)21-19(25)16-10-12-17(13-11-16)22-23-24(2)3/h5-13,18H,4,14H2,1-3H3,(H,21,25)

InChI Key

ZXMVESLLHSLTDG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NN(C)C

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NN(C)C

synonyms

ethyl 2-[(4-dimethylaminodiazenylbenzoyl)amino]-3-phenyl-propanoate

Origin of Product

United States

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